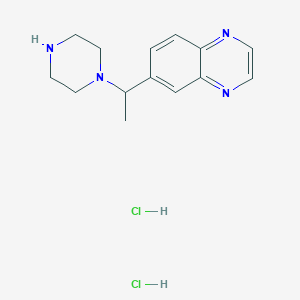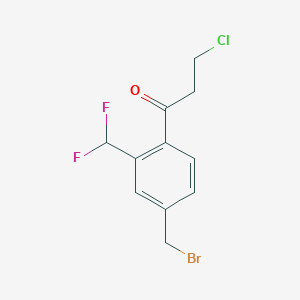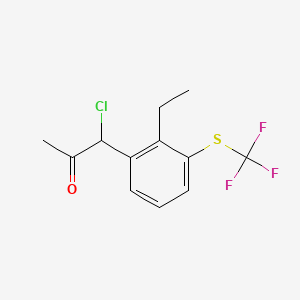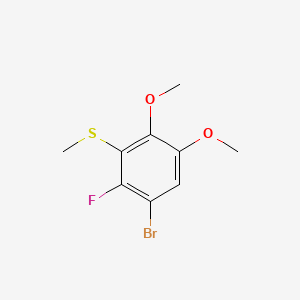
(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of bromine, fluorine, and methoxy groups on a phenyl ring, along with a methylsulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-fluoro-5,6-dimethoxyphenyl)(methyl)sulfane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination: Introduction of the bromine atom at the 3-position of the phenyl ring.
Fluorination: Introduction of the fluorine atom at the 2-position.
Methoxylation: Introduction of methoxy groups at the 5 and 6 positions.
Methylsulfane Addition: Introduction of the methylsulfane group.
Each of these steps requires specific reagents and conditions, such as the use of bromine or N-bromosuccinimide (NBS) for bromination, and fluorinating agents like Selectfluor for fluorination. Methoxylation can be achieved using methanol in the presence of a base, and the methylsulfane group can be introduced using methylthiol or dimethyl sulfide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the bromine or fluorine substituents using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the bromine or fluorine atoms.
Scientific Research Applications
(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)(methyl)sulfane has several scientific research applications:
Medicinal Chemistry: Potential use as a building block for the synthesis of pharmaceutical compounds with anticancer or antimicrobial properties.
Materials Science: Use in the development of novel materials with unique electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of (3-Bromo-2-fluoro-5,6-dimethoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and selectivity towards enzymes or receptors. The methylsulfane group can participate in redox reactions, potentially affecting cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-2-fluoro-5-methoxyphenyl)(methyl)sulfane: Lacks one methoxy group compared to the target compound.
(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)(ethyl)sulfane: Contains an ethylsulfane group instead of a methylsulfane group.
(3-Bromo-2-chloro-5,6-dimethoxyphenyl)(methyl)sulfane: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)(methyl)sulfane is unique due to the specific combination of substituents on the phenyl ring, which can result in distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with two methoxy groups and a methylsulfane group, provides a unique structural framework for further functionalization and application in various fields.
Properties
Molecular Formula |
C9H10BrFO2S |
|---|---|
Molecular Weight |
281.14 g/mol |
IUPAC Name |
1-bromo-2-fluoro-4,5-dimethoxy-3-methylsulfanylbenzene |
InChI |
InChI=1S/C9H10BrFO2S/c1-12-6-4-5(10)7(11)9(14-3)8(6)13-2/h4H,1-3H3 |
InChI Key |
AFFCPEOOALLUMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1OC)SC)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


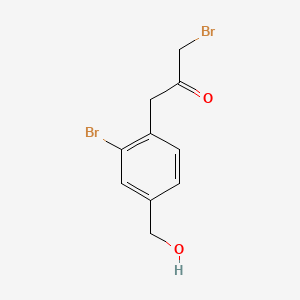
![1,6-Pyrenediamine, N1,N6-bis[4-(1,1-dimethylethyl)phenyl]-N1,N6-bis(2-methylphenyl)-](/img/structure/B14040063.png)
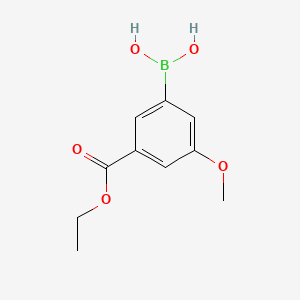
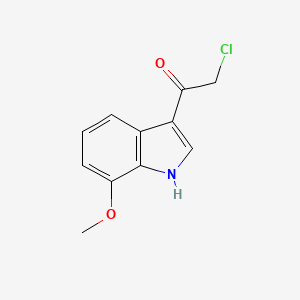
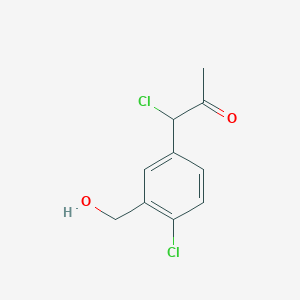
![(2E)-4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B14040082.png)
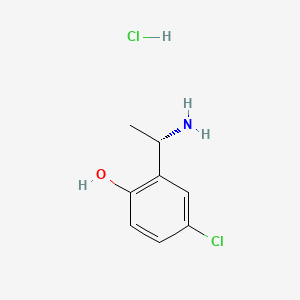
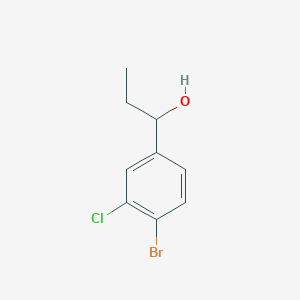
![3-Bromoimidazo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B14040108.png)
![4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B14040110.png)

